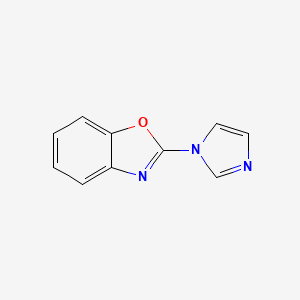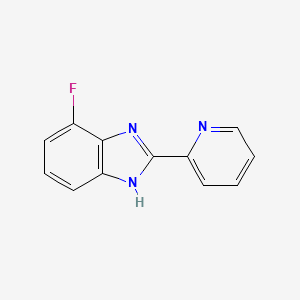![molecular formula C14H16BrNO3 B7575962 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid, also known as BRCP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as cyclopropane carboxylic acids, which are widely used in medicinal chemistry and drug discovery. In
Applications De Recherche Scientifique
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been used as a tool compound for studying the role of cyclopropane carboxylic acids in drug discovery and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and signaling pathways. Specifically, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which in turn modulate various physiological processes.
Biochemical and Physiological Effects:
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which are known to have various physiological effects, including pain relief, appetite regulation, and mood modulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has several advantages as a tool compound for scientific research. It is readily synthesized in high yield and purity, making it easily accessible for researchers. Moreover, it has been extensively studied for its potential therapeutic applications, providing a wealth of knowledge on its mechanism of action and physiological effects. However, there are also limitations to using 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid in lab experiments. For example, its effects may be cell-type specific, and its toxicity and pharmacokinetics may not be fully understood.
Orientations Futures
For the study of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid include further studies on its mechanism of action and physiological effects, exploration of its potential therapeutic applications, characterization of its toxicity and pharmacokinetics, and synthesis of new analogs for improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid involves the reaction of 4-bromobenzyl cyanide with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
3-[[1-(4-bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-16(9-6-12(17)18)13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVQVIXVWMKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
